4-Fluoro-2-methylphenoxy acetic acid chemical properties
4-Fluoro-2-methylphenoxy acetic acid chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-Fluoro-2-methylphenoxyacetic acid , a fluorinated derivative of the phenoxyacetic acid class.[1]
Executive Summary
4-Fluoro-2-methylphenoxyacetic acid is a specialized fluorinated building block and auxin-mimic intermediate.[2] Structurally, it is the 4-fluoro isostere of the widely used herbicide MCPA (4-chloro-2-methylphenoxyacetic acid).[1][2] The introduction of the fluorine atom at the para-position of the phenyl ring serves two critical functions in research and drug development: it blocks metabolic oxidation at the typically labile para-position (metabolic stability) and modulates the lipophilicity (
This compound is primarily utilized in agrochemical discovery (as a root parasitic weed control agent) and medicinal chemistry (as a stable linker or PPAR agonist scaffold).[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-(4-Fluoro-2-methylphenoxy)acetic acid |
| Common Code | SR 234 (Historical Military Herbicide Code) |
| Molecular Formula | |
| Molecular Weight | 184.16 g/mol |
| Parent Phenol | 4-Fluoro-2-methylphenol (CAS: 452-72-2) |
| Physical State | Crystalline Solid |
| Predicted pKa | 3.10 ± 0.10 (Carboxylic Acid) |
| Predicted LogP | ~2.15 |
| Solubility | Low in water; Soluble in Ethanol, Ethyl Acetate, DCM, DMSO |
Structural Analysis
The molecule consists of a toluene core substituted with a fluorine atom at the 4-position and a glycolic acid ether moiety at the 1-position.[1][2]
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Fluorine Effect: The C-F bond is highly stable (approx. 116 kcal/mol).[1][2] Its high electronegativity pulls electron density from the ring, deactivating it slightly towards electrophilic aromatic substitution compared to the non-fluorinated analog, but the oxygen lone pairs at position 1 act as strong activators.[1]
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Ortho-Methyl Group: Provides steric hindrance around the ether linkage, potentially influencing the conformation of the oxyacetic side chain and resistance to hydrolysis.[1]
Synthetic Methodology
The synthesis of 4-Fluoro-2-methylphenoxyacetic acid follows a classic Williamson Ether Synthesis .[2] This protocol is preferred for its high yield and operational simplicity.[1][2]
Reaction Pathway (Graphviz Visualization)
Caption: Figure 1. Synthetic pathway via Williamson Ether Synthesis involving nucleophilic attack of the phenoxide ion on chloroacetic acid.[1]
Experimental Protocol
Objective: Synthesis of 4-Fluoro-2-methylphenoxyacetic acid from 4-fluoro-2-methylphenol.
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Reagent Preparation:
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Dissolve 4-fluoro-2-methylphenol (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in water/ethanol (1:1 v/v). The excess base is required to neutralize the phenol and the carboxylic acid of the reagent.[2]
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Alkylation:
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Work-up & Isolation:
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Purification:
Chemical Reactivity & Derivatization
Researchers utilize this compound primarily as a scaffold.[1][2] The two reactive centers are the carboxylic acid tail and the aromatic ring .[2]
A. Carboxylic Acid Transformations
The acid moiety is readily converted into esters, amides, or hydrazides for library generation.[1]
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Amidation: Reaction with amines (e.g., piperazinone derivatives) using coupling agents like HATU or EDC/HOBt yields bioactive amides.[1][2] This is critical in the synthesis of parasitic weed inhibitors (see Patent WO2019154284A1).[1][2]
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Esterification: Fischer esterification with methanol/ethanol allows for improved cell permeability during biological assays.[1][2]
B. Metabolic Blocking (The Fluorine Advantage)
In drug design, the 4-position of a phenoxy ring is a "hotspot" for Cytochrome P450-mediated hydroxylation.[1][2] Replacing the hydrogen (or chlorine in MCPA) with fluorine blocks this metabolic pathway due to the strength of the C-F bond, extending the half-life (
Caption: Figure 2.[1][2] Comparison of metabolic stability. The fluorine atom prevents para-hydroxylation, a common clearance pathway for phenoxyacetic acids.[1]
Biological Applications
Agrochemicals (Herbicides)[1][2]
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Auxin Mimicry: Like 2,4-D and MCPA, this compound acts as a synthetic auxin.[1][2] It mimics indole-3-acetic acid (IAA), causing uncontrolled growth and eventual necrosis in broadleaf plants.[1][2]
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Root Parasitic Weed Control: Recent patent literature identifies derivatives of this acid as inhibitors of Striga (witchweed) and Orobanche (broomrape) germination, likely by interacting with strigolactone receptors.[1][2]
Medicinal Chemistry[1][2][11][12]
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PPAR Agonists: Phenoxyacetic acid derivatives are a privileged scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, used in treating dyslipidemia and diabetes.[1][2] The 4-fluoro group improves the pharmacokinetic profile.[2]
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Linker Chemistry: Used in solid-phase synthesis as a stable, cleavable linker for peptide synthesis.[1][2]
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact isomer is limited, it should be handled with the same precautions as MCPA and other phenoxy acids.[1][2]
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GHS Classification (Predicted):
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Handling: Wear nitrile gloves and safety goggles.[1][2] Avoid dust formation.[1][2]
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Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place.
References
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Synthesis Reagents: Sigma-Aldrich. 4-Fluoro-2-methylphenol Product Sheet. Available at: [1][2]
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Agrochemical Application: Patent WO2019154284A1.[1][2] Piperazinone derivative, preparation method therefor, use thereof. (Describes the use of 4-fluoro-2-methylphenoxyacetic acid as a starting material for weed control agents). Available at: [1][2]
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Historical Herbicide Data: University of Chicago. Studies on the Relation between Molecular Structure and Physiological Activity of Plant Growth-Regulators. (Lists 4-Fluoro-2-methylphenoxyacetic acid in auxin activity tables). Available at: [1][2]
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General Synthesis Methodology: Organic Syntheses, Coll. Vol. 3, p. 774 (1955).[1][2] (General procedure for phenoxyacetic acids).
